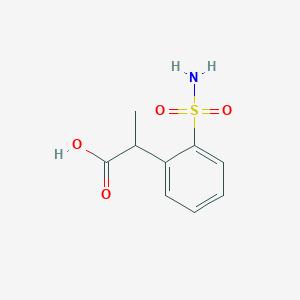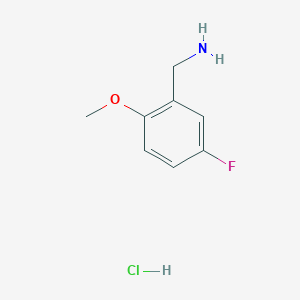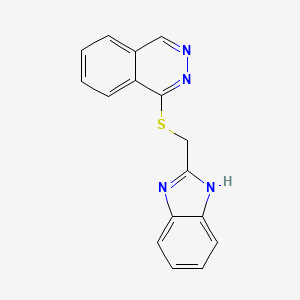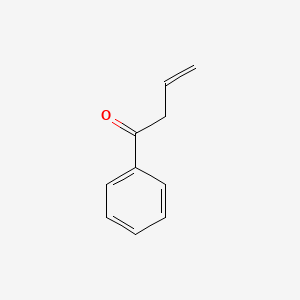
2-(2-Sulfamoylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Sulfamoylphenyl)propanoic acid is a chemical compound with the CAS Number: 1564995-34-1 . It has a molecular weight of 229.26 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 2-(2-Sulfamoylphenyl)propanoic acid is 1S/C9H11NO4S/c1-6(9(11)12)7-4-2-3-5-8(7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.Physical And Chemical Properties Analysis
2-(2-Sulfamoylphenyl)propanoic acid is a powder at room temperature . It has a molecular weight of 229.26 .Scientific Research Applications
Catalyst for Synthesis Reactions
Sulfuric acid derivatives, including those similar in functionality to 2-(2-Sulfamoylphenyl)propanoic acid, have been used as recyclable catalysts for condensation reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has shown efficacy in catalyzing the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) from aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, achieving yields of 74-90% without losing catalytic activity across multiple runs (S. Tayebi et al., 2011).
Antimicrobial Agents
Compounds bearing a sulfamoyl moiety, akin to 2-(2-Sulfamoylphenyl)propanoic acid, have been synthesized and evaluated for their antimicrobial properties. A study involving the synthesis of heterocyclic compounds incorporating sulfamoyl moiety demonstrated potential as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their relevance in the development of new antimicrobial therapies (E. Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfamic acid and its derivatives, structurally related to 2-(2-Sulfamoylphenyl)propanoic acid, have been utilized in the design of pharmacological agents targeting various enzymes. These compounds have found applications as inhibitors of aminoacyl-tRNA synthetases, antiviral agents, and anticancer drugs. Specifically, sulfamate inhibitors have shown potential in treating hormone-dependent tumors and in inhibiting tumor-associated carbonic anhydrases, proposing novel therapeutic approaches for cancer treatment (J. Winum et al., 2004).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds bearing the sulfamoylphenyl moiety, similar to 2-(2-Sulfamoylphenyl)propanoic acid, have provided insights into regiospecific syntheses and the importance of X-ray crystallography for unambiguous structure determination. These studies highlight the role of hydrogen bonding and the potential for creating advanced materials with tailored properties (Isuru R. Kumarasinghe et al., 2009).
Polymer Dopants for Enhanced Processibility
Esters of 5-sulfo-i-phthalic acid, which share functional similarities with 2-(2-Sulfamoylphenyl)propanoic acid, have been investigated as doping agents for polyaniline to improve its solution processibility. These studies demonstrate how sulfonate and carboxylate functionalities can significantly impact the physicochemical properties of polymers, suggesting the potential of 2-(2-Sulfamoylphenyl)propanoic acid in similar applications (I. Kulszewicz-Bajer et al., 2000).
Safety and Hazards
The safety information for 2-(2-Sulfamoylphenyl)propanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . NSAIDs like Ibuprofen primarily target and inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation .
Mode of Action
If we consider its structural similarity to Ibuprofen, it may also act as a non-selective COX inhibitor . This means it could potentially inhibit both COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation .
Pharmacokinetics
For instance, Ibuprofen is rapidly and completely absorbed when given orally, binds extensively to plasma albumin, and is eliminated following biotransformation to glucuronide conjugate metabolites .
Result of Action
If it acts similarly to ibuprofen, its primary effect would be the reduction of inflammation and pain due to its potential cox-inhibiting activity .
properties
IUPAC Name |
2-(2-sulfamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(9(11)12)7-4-2-3-5-8(7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDAELXSKOZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Sulfamoylphenyl)propanoic acid | |
CAS RN |
1564995-34-1 |
Source


|
| Record name | 2-(2-sulfamoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2930823.png)
![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2930825.png)

![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)




![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)